molecular formula C13H12ClNO B11873427 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone

1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone

Cat. No.: B11873427
M. Wt: 233.69 g/mol
InChI Key: MZIHZRGVLUXYER-UHFFFAOYSA-N
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Description

1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone is a quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone typically involves the chlorination of 7,8-dimethylquinoline followed by the introduction of an ethanone group at the 3-position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-4-hydroxy-7,8-dimethylquinolin-3-yl)ethanone: Similar structure with a hydroxyl group at the 4-position.

    1-(2-Chloro-7,8-dimethylquinolin-3-yl)methanol: Similar structure with a methanol group instead of an ethanone group.

Uniqueness

1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone is unique due to its specific substitution pattern and the presence of both chlorine and ethanone functional groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

1-(2-chloro-7,8-dimethylquinolin-3-yl)ethanone

InChI

InChI=1S/C13H12ClNO/c1-7-4-5-10-6-11(9(3)16)13(14)15-12(10)8(7)2/h4-6H,1-3H3

InChI Key

MZIHZRGVLUXYER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C=C2C=C1)C(=O)C)Cl)C

Origin of Product

United States

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